molecular formula C7H11N3O B2576877 3-Propoxypyrazin-2-amine CAS No. 1701783-60-9

3-Propoxypyrazin-2-amine

Cat. No. B2576877
M. Wt: 153.185
InChI Key: FZVHDWASRWQFIK-UHFFFAOYSA-N
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Description

3-Propoxypyrazin-2-amine is a compound with the CAS Number: 1701783-60-9 . It has a molecular weight of 153.18 and its IUPAC name is 3-propoxypyrazin-2-amine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3-Propoxypyrazin-2-amine is 1S/C7H11N3O/c1-2-5-11-7-6 (8)9-3-4-10-7/h3-4H,2,5H2,1H3, (H2,8,9) . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The structure analysis of such compounds can be performed using various techniques .


Physical And Chemical Properties Analysis

3-Propoxypyrazin-2-amine is a liquid at room temperature . Amines, such as 3-Propoxypyrazin-2-amine, can act as weak organic bases .

Scientific Research Applications

Genotoxicity and Metabolic Activation

One study explored the genotoxicity potential of a related compound, focusing on its metabolism and the resulting increase in reverse mutations. This research is crucial for understanding the safety profile of compounds used in obesity treatments and highlights the importance of metabolic activation in evaluating genotoxicity (Kalgutkar et al., 2007).

Catalysis and Synthesis Applications

Another area of application is in synthetic chemistry, where a study demonstrated the use of cellulose sulfuric acid as a catalyst in the synthesis of various amines, including pyrazine derivatives. This research highlights the potential of biopolymer solid acid catalysts in organic synthesis, contributing to more sustainable and efficient chemical processes (Mofakham et al., 2012).

DNA Binding and Biological Assays

Research on osmium(III) complexes with pyrazine derivatives has shed light on their physicochemical properties, DNA binding capabilities, and biological activity. This work provides valuable insights into the development of metal-based drugs and their interactions with biological targets, opening new avenues for therapeutic applications (Biedulska et al., 2020).

Antimicrobial and Antioxidant Agents

The synthesis and evaluation of new pyrazin-2-yl derivatives for their anti-inflammatory and antioxidant properties indicate potential applications in developing novel therapeutic agents. This research emphasizes the importance of chemical synthesis in creating compounds with specific biological activities, which can lead to new treatments for inflammatory diseases (Shankar et al., 2017).

Biobased Amines and Polymers

A comprehensive review on the synthesis of biobased amines and their applications in polymer science underscores the growing interest in sustainable materials. This research highlights the potential of biobased amines as key monomers for producing various polymers, contributing to the advancement of green chemistry and materials science (Froidevaux et al., 2016).

Safety And Hazards

The safety information for 3-Propoxypyrazin-2-amine indicates that it may be harmful if swallowed and may cause eye irritation . The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H318 .

Future Directions

While specific future directions for 3-Propoxypyrazin-2-amine are not mentioned in the sources I found, there are general trends in the field of drug discovery that could be relevant. For instance, controlled drug delivery systems are being developed to combat problems associated with conventional drug delivery . Additionally, artificial intelligence is being used in the prediction of protein–ligand interactions .

properties

IUPAC Name

3-propoxypyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-5-11-7-6(8)9-3-4-10-7/h3-4H,2,5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVHDWASRWQFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propoxypyrazin-2-amine

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